
2-butoxy-6-(cyclohexylmethoxy)-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butoxy-6-(cyclohexylmethoxy)-7H-purine is a chemical compound with the molecular formula C16H24N4O2. It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in biochemistry as they are components of nucleotides, the building blocks of DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-6-(cyclohexylmethoxy)-7H-purine typically involves the alkylation of purine derivatives. One common method is the reaction of 6-chloropurine with cyclohexylmethanol in the presence of a base, followed by the substitution of the chlorine atom with a butoxy group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-butoxy-6-(cyclohexylmethoxy)-7H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
2-butoxy-6-(cyclohexylmethoxy)-7H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of purine derivatives with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-butoxy-6-(cyclohexylmethoxy)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-butoxy-6-fluorophenylboronic acid: This compound has a similar butoxy group but differs in its core structure and functional groups.
2-butoxy-6-ethyl-2-chloroacetanilides: This compound shares the butoxy group but has different substituents and a different core structure.
Uniqueness
2-butoxy-6-(cyclohexylmethoxy)-7H-purine is unique due to its specific combination of functional groups and its purine core. This uniqueness makes it valuable for specific applications in research and industry, where its particular properties can be leveraged.
Propriétés
Numéro CAS |
651733-92-5 |
|---|---|
Formule moléculaire |
C16H24N4O2 |
Poids moléculaire |
304.39 g/mol |
Nom IUPAC |
2-butoxy-6-(cyclohexylmethoxy)-7H-purine |
InChI |
InChI=1S/C16H24N4O2/c1-2-3-9-21-16-19-14-13(17-11-18-14)15(20-16)22-10-12-7-5-4-6-8-12/h11-12H,2-10H2,1H3,(H,17,18,19,20) |
Clé InChI |
RXZJSXSIXNRXRO-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=NC2=C(C(=N1)OCC3CCCCC3)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535912.png)
![4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12535915.png)
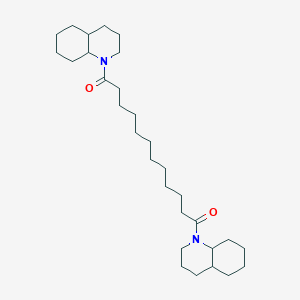
![Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12535925.png)
![2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol](/img/structure/B12535932.png)
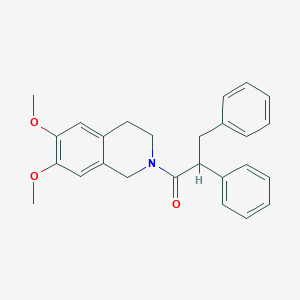
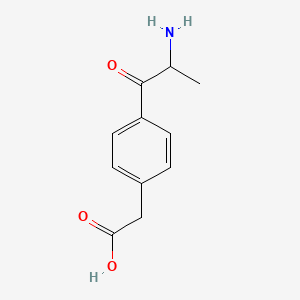
![1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12535941.png)
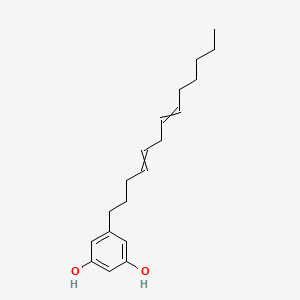
![(4S)-4-Benzyl-3-[(trimethylsilyl)ethynyl]-1,3-oxazolidin-2-one](/img/structure/B12535951.png)

![Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]-](/img/structure/B12535963.png)
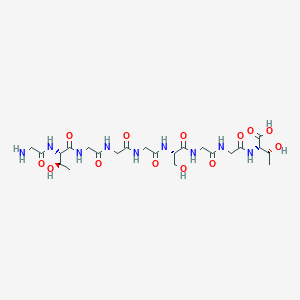
![6-[2-[2-fluoro-6-(trifluoromethyl)phenyl]-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12535980.png)
